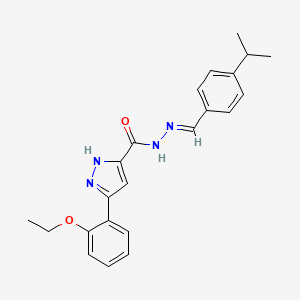![molecular formula C19H16N2OS B11670410 N'-[(1Z)-1-{[1,1'-Biphenyl]-4-YL}ethylidene]thiophene-2-carbohydrazide](/img/structure/B11670410.png)
N'-[(1Z)-1-{[1,1'-Biphenyl]-4-YL}ethylidene]thiophene-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(1Z)-1-{[1,1’-Biphenyl]-4-YL}ethylidene]thiophene-2-carbohydrazide is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is notable for its unique structure, which includes a biphenyl group and a thiophene ring, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1Z)-1-{[1,1’-Biphenyl]-4-YL}ethylidene]thiophene-2-carbohydrazide typically involves the condensation reaction between 4-acetylbiphenyl and thiophene-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The process involves the formation of a Schiff base through the reaction of the carbonyl group of 4-acetylbiphenyl with the hydrazide group of thiophene-2-carbohydrazide, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(1Z)-1-{[1,1’-Biphenyl]-4-YL}ethylidene]thiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The biphenyl and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions depending on the desired substitution.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of substituted biphenyl and thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
N’-[(1Z)-1-{[1,1’-Biphenyl]-4-YL}ethylidene]thiophene-2-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of N’-[(1Z)-1-{[1,1’-Biphenyl]-4-YL}ethylidene]thiophene-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions through its nitrogen and oxygen atoms, forming stable complexes. These complexes can then interact with biological molecules, leading to various effects such as inhibition of enzyme activity or disruption of cellular processes. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-[(1Z)-1-{[1,1’-Biphenyl]-4-YL}ethylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(1Z)-1-{[1,1’-Biphenyl]-4-YL}ethylidene]thiophene-2-carbohydrazide is unique due to its combination of a biphenyl group and a thiophene ring, which imparts distinct electronic and structural properties. This makes it particularly useful in applications requiring specific interactions with metal ions or biological targets.
Eigenschaften
Molekularformel |
C19H16N2OS |
|---|---|
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
N-[(Z)-1-(4-phenylphenyl)ethylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H16N2OS/c1-14(20-21-19(22)18-8-5-13-23-18)15-9-11-17(12-10-15)16-6-3-2-4-7-16/h2-13H,1H3,(H,21,22)/b20-14- |
InChI-Schlüssel |
YXVVWGFHHVRQAW-ZHZULCJRSA-N |
Isomerische SMILES |
C/C(=N/NC(=O)C1=CC=CS1)/C2=CC=C(C=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CC(=NNC(=O)C1=CC=CS1)C2=CC=C(C=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11670337.png)
![(5Z)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11670343.png)
![4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-2-ethoxyphenyl furan-2-carboxylate](/img/structure/B11670352.png)

![N-[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]-4-methoxybenzamide](/img/structure/B11670363.png)
![(5Z)-5-[(3-phenoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11670365.png)
![1-[(4-Sulfamoylphenyl)carbamoyl]propyl 4-(methylsulfanyl)-2-(phenylformamido)butanoate](/img/structure/B11670373.png)

![1-(2-chloroethyl)-2-(4-ethylphenyl)-1H-imidazo[1,2-a]benzimidazole](/img/structure/B11670382.png)

![2-{[(2-Methoxy-4-nitrophenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione](/img/structure/B11670391.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11670392.png)
![(4E)-4-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzylidene}-1-phenylpyrazolidine-3,5-dione](/img/structure/B11670397.png)
![N-{1-[(4-methoxyphenyl)amino]-2-oxo-2-phenylethyl}benzamide](/img/structure/B11670413.png)
